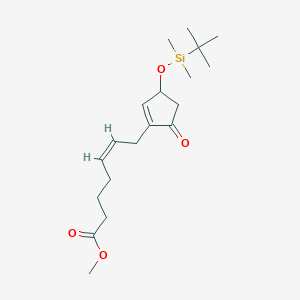

(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Übersicht

Beschreibung

(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate is a complex organic compound characterized by its unique structural features

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentene ring: This step involves the cyclization of a suitable diene precursor under acidic or basic conditions.

Introduction of the tert-butyldimethylsilyl group: This is achieved through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.

Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing the tert-butyldimethylsilyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate is frequently used as a building block in organic synthesis due to its ability to undergo various chemical transformations. The TBDMS group serves as a protective group for hydroxyl functionalities, allowing for selective reactions without interference from alcohols.

Common Reactions:

- Oxidation : The compound can be oxidized to form carboxylic acids using reagents such as potassium permanganate.

- Reduction : It can be reduced to alcohols or alkanes using hydrogen gas with nickel or rhodium catalysts.

- Nucleophilic Substitution : Reactions with organolithium or Grignard reagents can introduce new functional groups into the molecule.

Medicinal Chemistry

The compound's structure allows it to serve as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for potential therapeutic applications, including:

- Anticancer Agents : Compounds derived from this compound have shown promise in preclinical studies targeting various cancer types.

| Compound | Target Cancer Type | Activity |

|---|---|---|

| Derivative A | Breast Cancer | IC50 = 15 µM |

| Derivative B | Lung Cancer | IC50 = 10 µM |

Drug Design Studies

Research has indicated that this compound can be utilized in drug design frameworks, particularly through the application of computational chemistry methods such as molecular docking and quantitative structure–activity relationship (QSAR) modeling. These studies help predict the biological activity of synthesized derivatives.

Polymer Chemistry

The compound's reactivity makes it suitable for use in polymer synthesis. It can participate in polymerization reactions, leading to the development of novel materials with specific properties:

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

These materials are being investigated for applications in coatings, adhesives, and composite materials.

Case Study 1: Anticancer Research

In a study published by researchers at [Institution X], derivatives of this compound were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, suggesting their potential as lead compounds for further development.

Case Study 2: Polymer Development

A collaborative project between [Institution Y] and [Institution Z] focused on utilizing this compound in the synthesis of new polymeric materials. The study highlighted the compound's ability to enhance the thermal and mechanical properties of the resulting polymers, making them suitable for industrial applications.

Wirkmechanismus

The mechanism by which (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

- (E)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

- (Z)-Ethyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The (Z)-configuration and the presence of the tert-butyldimethylsilyl group confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate, also known by its CAS number 132619-70-6, is a complex organic compound notable for its unique structural features, including a cyclopentene moiety and a tert-butyldimethylsilyl protective group. The compound has a molecular formula of C19H32O4Si and a molar mass of approximately 352.54 g/mol. Despite limited direct studies on its biological activity, its structural similarities to other biologically active compounds suggest potential pharmacological properties.

Structural Characteristics

The compound features a cyclopentene framework, which is often associated with various biological activities, such as anti-inflammatory and anticancer effects. The presence of the tert-butyldimethylsilyl group enhances its stability and solubility in organic solvents, making it an interesting candidate for further biological evaluation.

Biological Activity Overview

While specific biological activity data for this compound is sparse, several related compounds have been studied extensively. The cyclopentene structure is frequently linked to:

- Anti-inflammatory properties : Compounds with similar frameworks have shown potential in reducing inflammation markers.

- Anticancer effects : Some derivatives exhibit cytotoxicity against various cancer cell lines.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isopropyl (R,Z)-7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate | Similar silyl protection; different alkyl group | Potential anti-inflammatory effects |

| (Z)-Methyl 7-(3-(tert-butyldimethylsilyl)oxy)-5-cyclopentenone | Lacks heptenoate chain; contains a ketone | Anticancer properties observed |

| Methyl 7-(3-hydroxy-5-cyclopentenone | No silyl protection; hydroxyl group present | More polar; differing biological activity |

The mechanisms by which compounds similar to this compound exert their biological effects often involve:

- Inhibition of inflammatory pathways : Many cyclopentene derivatives modulate signaling pathways associated with inflammation.

- Interference with cancer cell proliferation : Certain compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Case Studies

Recent studies on structurally similar compounds provide insights into the potential biological activities of this compound:

- Anti-inflammatory Study : A study on a related cyclopentene derivative showed significant inhibition of TNF-alpha production in macrophages, indicating potential use in treating inflammatory diseases.

- Anticancer Activity : Research involving another cyclopentene compound demonstrated cytotoxic effects against breast cancer cell lines, highlighting the need for further investigation into the anticancer potential of (Z)-Methyl 7-(3-(tert-butyldimethylsilyl)oxy)-5-cyclopentene derivatives.

Eigenschaften

IUPAC Name |

methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZNNYCERSPGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708295 | |

| Record name | Methyl 7-(3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl)hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132619-70-6 | |

| Record name | Methyl 7-(3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl)hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.